molecular formula C15H17FN2O2S B2984735 1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea CAS No. 1797182-88-7

1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea

Cat. No.: B2984735
CAS No.: 1797182-88-7
M. Wt: 308.37
InChI Key: KNIYHFWLBMNKQT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution, often using methanol as the nucleophile.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the fluorophenyl, methoxy, and thiophene intermediates to form the desired urea compound under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea can be compared with similar compounds, such as:

    1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]amine: This compound has a similar structure but features an amine group instead of a urea group, leading to different chemical and biological properties.

    1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]carbamate: This compound contains a carbamate group, which may result in different reactivity and applications compared to the urea derivative.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-10-7-8-14(21-10)13(20-2)9-17-15(19)18-12-6-4-3-5-11(12)16/h3-8,13H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIYHFWLBMNKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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